molecular formula C16H14O2 B190469 4-Methoxychalcone CAS No. 959-33-1

4-Methoxychalcone

Cat. No. B190469
CAS RN: 959-33-1
M. Wt: 238.28 g/mol
InChI Key: XUFXKBJMCRJATM-UHFFFAOYSA-N
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Description

4-Methoxychalcone is an aromatic ketone that forms the central core of many important biological compounds . It is also known as 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one . It is a useful reagent for the synthesis of novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 4-Methoxychalcone has been achieved by various methods. One such method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature . Another method involves the conversion of p-methoxycinnamic acid to 4-methoxybenzaldehyde, followed by the Claisen-Schmidt reaction of 4-methoxybenzaldehyde with acetophenone .


Molecular Structure Analysis

The molecular formula of 4-Methoxychalcone is C16H14O2 . It has a molecular weight of 238.28 . The structure of 4-Methoxychalcone consists of two aromatic rings linked by an aliphatic three-carbon chain .


Chemical Reactions Analysis

The α,β-unsaturated carbonyl system in chalcones, including 4-Methoxychalcone, makes them biologically active . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Physical And Chemical Properties Analysis

4-Methoxychalcone has a melting point of 73-76 °C . Its density is 1.1±0.1 g/cm3, and it has a refractive index of 1.606 . It is a yellow crystalline powder .

Scientific Research Applications

  • Rabinovich and Schmidt (1970) analyzed the crystal structure of 4-methoxychalcone, providing insights into its molecular composition and potential applications in materials science and chemistry (Rabinovich & Schmidt, 1970).

  • The study by Song et al. (2018) examined the excited-state properties of 4-(dimethylamino)methoxychalcones in various solvents, contributing to the understanding of their photophysical behaviors for potential applications in photochemistry and materials science (Song et al., 2018).

  • Zhang et al. (1990) focused on the nonlinear optical properties of a new organic crystal, 4-Br-4'-Methoxychalcone, revealing its potential in nonlinear optics and photonics (Zhang et al., 1990).

  • Horiuchi et al. (2000) discovered that 2-hydroxy-4'-methoxychalcone exhibits photochromic properties, making it a novel photon-mode erasable system with nondestructive readout ability, relevant for optical data storage technologies (Horiuchi et al., 2000).

  • Matsushima et al. (1994) identified the use of 2-hydroxy-4′-methoxychalcone as a chemical actinometer, suggesting its application in photometric measurements (Matsushima et al., 1994).

  • Ban et al. (2004) investigated 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone, for their inhibitory effects on inducible nitric oxide synthase and tumor necrosis factor-alpha, indicating potential therapeutic applications in inflammatory conditions (Ban et al., 2004).

  • Matsjeh et al. (2017) synthesized compounds like 7-hydroxy-4'-methoxyflavanone from 4-methoxychalcone derivatives and tested their anticancer activity, highlighting its potential in cancer research (Matsjeh et al., 2017).

Safety And Hazards

4-Methoxychalcone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Chalcones, including 4-Methoxychalcone, continue to show promise for new drug investigations . They are being explored for their potential therapeutic activities and are the subject of ongoing research .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313945
Record name trans-4-Methoxychalcone
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxychalcone

CAS RN

22252-15-9, 959-33-1
Record name trans-4-Methoxychalcone
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Record name 22252-15-9
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Record name 4-Methoxychalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
EC Torres-Santos, DL Moreira… - Antimicrobial agents …, 1999 - Am Soc Microbiol
2′,6′-Dihydroxy-4′-methoxychalcone (DMC) was purified from the dichloromethane extract of Piper aduncum inflorescences. DMC showed significant activity in vitro against …
Number of citations: 275 journals.asm.org
J Lim, SH Lee, S Cho, IS Lee, BY Kang, HJ Choi - Molecules and cells, 2013 - Springer
… For this purpose, we evaluated the effects of three chalcone derivatives, 4methoxychalcone (4-MC), hesperidin methylchalcone (HMC), and neohesperidin dihydrochalcone (NH-DHC), …
Number of citations: 47 link.springer.com
DS Lee, B Li, NK Im, YC Kim, GS Jeong - International …, 2013 - Elsevier
… In the present study, 4,2′,5′-trihydroxy-4′-methoxychalcone (TMC), a biologically active chalcone isolated from the heartwood of D. odorifera, inhibited cyclooxygenase-2 (COX-2) …
Number of citations: 49 www.sciencedirect.com
A Gunia-Krzyżak, J Popiół, K Słoczyńska… - Toxicology in Vitro, 2023 - Elsevier
… One of the chalcone derivatives, 4-methoxychalcone is a known cosmetic ingredient … that 4-methoxychalcone was metabolised to less lipophilic products. 4-methoxychalcone showed …
Number of citations: 4 www.sciencedirect.com
G Zhang, T Kinoshita, K Sasaki, Y Goto… - Journal of crystal …, 1990 - Elsevier
… A single crystal of the organic nonlinear optical material, 4-Br-4’-methoxychalcone, was grown by … A new raw material 4-Br-4’-methoxychalcone The two largest components of the BMC …
Number of citations: 58 www.sciencedirect.com
YS Lee, SS Lim, KH Shin, YS Kim, K Ohuchi… - Biological and …, 2006 - jstage.jst.go.jp
… In the present study, we evaluated the in vitro and in vivo anti-angiogenic and anti-tumor activities of 2 -hydroxy-4 -methoxychalcone (HMC). HMC decreased angiogenesis in both chick …
Number of citations: 130 www.jstage.jst.go.jp
YT Tseng, YH Tsai, F Fülöp, FR Chang, YC Lo - Molecules, 2019 - mdpi.com
… In particular, a chalcone derivative with iodo substitution at position 2 on A-ring, which never occurred in natural resources and named 2-iodo-4′-methoxychalcone (CHA79, Figure 1), …
Number of citations: 16 www.mdpi.com
ES VH, S Mulyani - 2022 - scitepress.org
The synthesis of the 4-hydroxy-4′-methoxychalcone has been synthesized by grinding techniques. This compound was synthesized by reacting 4-hydroxybenzaldehyde with 4-…
Number of citations: 2 www.scitepress.org
CS Liu, CC Chang, YC Du, FR Chang… - Journal of …, 2012 - journals.lww.com
… The aims of this study were to evaluate the antiatherosclerotic effect of 2-hydroxy-4'-methoxychalcone (AN07, a synthetic chalcone derivate) and to investigate its potential …
Number of citations: 19 journals.lww.com
AM Marques, SL Pereira, RA Paiva… - Indian Journal of …, 2015 - ncbi.nlm.nih.gov
… The major compound 2’,6’-dihydroxy-4’-methoxychalcone was also tested. Rats that received the … These results indicate that 2’,6’-dihydroxy-4’-methoxychalcone contributes to the …
Number of citations: 13 www.ncbi.nlm.nih.gov

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